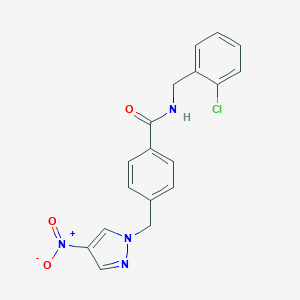![molecular formula C14H13ClF3N3O2 B213883 N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTAP is a small molecule that has shown promise in various studies as a potential treatment for a range of diseases and conditions.
作用机制
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide's mechanism of action is primarily through its interaction with the KOR. KOR activation can lead to various physiological and biochemical effects, including pain relief, sedation, and dysphoria. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide acts as an antagonist to the KOR, blocking its effects and potentially reducing the negative effects associated with KOR activation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce neuropathic pain in animal models. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been shown to have potential antitumor effects in cancer cell lines.
实验室实验的优点和局限性
One advantage of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is its high potency and selectivity for the KOR. This makes it a useful tool for studying the effects of KOR activation. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or formulations.
未来方向
There are several potential future directions for N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide research. One area of interest is its potential as a treatment for addiction and pain. Further studies are needed to determine its efficacy and safety in humans. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide's potential antitumor effects also warrant further investigation. Additionally, the development of more soluble formulations of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide could improve its clinical utility.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 2-(trifluoromethyl)acetyl chloride to form an intermediate product. This intermediate is then reacted with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid to form N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. The final product is purified through recrystallization to obtain a high purity compound.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been studied extensively for its potential therapeutic properties. It has shown potential as a treatment for various diseases and conditions, including addiction, neuropathic pain, and cancer. N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been studied as a kappa opioid receptor (KOR) antagonist, which means it can block the effects of KOR activation. KOR activation has been linked to various diseases and conditions, including addiction and pain, making N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide a promising treatment option.
属性
产品名称 |
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide |
|---|---|
分子式 |
C14H13ClF3N3O2 |
分子量 |
347.72 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H13ClF3N3O2/c1-8-5-12(14(16,17)18)20-21(8)7-13(22)19-9-3-4-11(23-2)10(15)6-9/h3-6H,7H2,1-2H3,(H,19,22) |
InChI 键 |
ZUOKXMSBSIWTLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(F)(F)F |
规范 SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)
![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)

![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)
![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)

